molecular formula C21H20ClNO3 B11415880 N-(3-chlorobenzyl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide

N-(3-chlorobenzyl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11415880
M. Wt: 369.8 g/mol
InChI Key: ZIVAOCZOEACYDK-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, an ethoxy group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents through a series of reactions:

    Nucleophilic Substitution:

    Esterification: The ethoxy group can be introduced via esterification, where an alcohol reacts with an acid or acid derivative.

    Furan-2-ylmethyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be explored for its potential use in creating novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-4-methylbenzamide
  • N-[(3-Chlorophenyl)methyl]-4-ethoxybenzamide
  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide

Uniqueness

N-[(3-Chlorophenyl)methyl]-4-ethoxy-N-[(furan-2-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the furan ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-19-10-8-17(9-11-19)21(24)23(15-20-7-4-12-26-20)14-16-5-3-6-18(22)13-16/h3-13H,2,14-15H2,1H3

InChI Key

ZIVAOCZOEACYDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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